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Abstract
Relomycin, also known as Tylosin D, is a macrolide antibiotic that constitutes a minor

component of the tylosin complex produced by the soil bacterium Streptomyces fradiae. First

identified in 1963 by Whaley and his colleagues, it is structurally distinct from the major

component, Tylosin A, by the reduction of an aldehyde group to a primary alcohol.[1] While less

abundant, Relomycin contributes to the overall antimicrobial activity of the tylosin complex.

This guide provides a comprehensive overview of the discovery, natural source, biosynthesis,

and physicochemical and biological properties of Relomycin. It includes detailed experimental

protocols for its isolation and characterization, quantitative data, and diagrams of its

biosynthetic pathway and isolation workflow to support further research and development.

Discovery and Natural Source
Relomycin was first described in 1963 as a minor factor, designated Tylosin D, within the

tylosin antibiotic complex.[1] The complex is a fermentation product of the Gram-positive,

filamentous bacterium, Streptomyces fradiae. This actinomycete, found in soil, is the sole

natural source of Relomycin. The tylosin complex is a mixture of four structurally related

macrolides: Tylosin A, Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D

(relomycin). Tylosin A is the predominant component, typically accounting for over 80% of the

complex, while Relomycin is a minor constituent.[1]
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Physicochemical and Biological Properties
Relomycin is a 16-membered macrolide antibiotic with a molecular formula of C46H79NO17

and a molecular weight of 918.1 g/mol .[2] Its structure is characterized by the reduction of the

aldehyde group at the C-20 position of Tylosin A to a primary alcohol. This structural

modification influences its biological activity.

Quantitative Data Summary
The following table summarizes the key quantitative data for Relomycin.

Property Value Reference

Molecular Formula C46H79NO17 [2]

Molecular Weight 918.1 g/mol [2]

Relative Antimicrobial Activity

(Tylosin A = 1.0)
0.35 [1]

Typical Abundance in Tylosin

Complex
~5% [3]

Note: Specific Minimum Inhibitory Concentration (MIC) values for purified Relomycin against a

broad panel of bacteria are not readily available in the public domain. The provided relative

antimicrobial activity indicates it is less potent than Tylosin A.

Biosynthesis of Relomycin
Relomycin is a downstream product of the tylosin biosynthetic pathway in Streptomyces

fradiae. The biosynthesis begins with the formation of the 16-membered macrolactone ring,

tylactone, by a polyketide synthase. A series of post-polyketide synthase modifications,

including glycosylation and oxidation, lead to the formation of Tylosin A.

Relomycin is then derived from Tylosin A through the enzymatic reduction of the aldehyde

group at the C-20 position to a primary alcohol. While the specific enzyme responsible for this

conversion has not been definitively characterized, it is likely a reductase present in the tylosin
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biosynthetic gene cluster of S. fradiae. The gene cluster is known to contain genes encoding

oxidoreductases which could catalyze this reaction.[4][5]

Proposed Biosynthetic Pathway of Relomycin from
Tylosin A

Tylosin A
(Aldehyde at C-20)

Relomycin
(Alcohol at C-20)

Reduction of
-CHO to -CH2OHReductase

(e.g., encoded by a tyl gene)

Click to download full resolution via product page

Proposed enzymatic conversion of Tylosin A to Relomycin.

Experimental Protocols
The isolation and characterization of Relomycin present a challenge due to its low abundance

in the tylosin complex. The following protocols are based on established methods for the

separation of tylosin components.

Fermentation of Streptomyces fradiae
Inoculum Preparation: Aseptically transfer a lyophilized culture of Streptomyces fradiae to a

nutrient agar slant and incubate at 28-30°C for 7-10 days until sporulation is observed.

Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of a suitable seed medium

(e.g., tryptone soy broth) with spores from the agar slant. Incubate at 28-30°C on a rotary

shaker at 200-250 rpm for 48-72 hours.

Production Fermentation: Transfer the seed culture to a production fermenter containing a

sterile production medium optimized for tylosin production. Typical production media contain

a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast

extract), and mineral salts. Maintain the fermentation at 28-30°C with controlled aeration and

agitation for 7-10 days. Monitor pH and adjust as necessary.

Isolation and Purification of Relomycin
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This protocol outlines a general strategy for the isolation of Relomycin from the fermentation

broth, leveraging its physicochemical properties. Preparative High-Performance Liquid

Chromatography (HPLC) is the preferred method for obtaining high-purity Relomycin.

Harvest and Extraction:

Separate the mycelium from the fermentation broth by centrifugation or filtration.

Adjust the pH of the clarified broth to 8.5-9.5 with a suitable base (e.g., NaOH).

Extract the tylosin complex from the broth using a water-immiscible organic solvent such

as ethyl acetate or butyl acetate. Perform the extraction multiple times to ensure a high

yield.

Combine the organic extracts and concentrate under reduced pressure to obtain a crude

extract.

Preparative HPLC Separation:

Dissolve the crude extract in a suitable solvent compatible with the HPLC mobile phase.

Employ a reversed-phase preparative HPLC column (e.g., C18).

Use a gradient elution system with a mobile phase consisting of an aqueous buffer (e.g.,

ammonium acetate) and an organic modifier (e.g., acetonitrile).

Monitor the elution profile using a UV detector at approximately 290 nm.

Collect the fraction corresponding to the retention time of Relomycin (Tylosin D). The

elution order is typically Tylosin B, Tylosin D, Tylosin C, and Tylosin A.

Pool the Relomycin-containing fractions and remove the solvent under reduced pressure.

Characterization of Relomycin
Mass Spectrometry:
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Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular

weight of the isolated compound. The expected [M+H]+ ion for Relomycin is m/z 918.5.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve the purified Relomycin in a suitable deuterated solvent (e.g., CDCl3 or DMSO-

d6).

Acquire 1H and 13C NMR spectra to confirm the structure. The key distinguishing feature

from Tylosin A will be the absence of the aldehyde proton signal (around δ 9.7 ppm) and

the presence of signals corresponding to the -CH2OH group.

Purity Analysis:

Assess the purity of the isolated Relomycin using analytical HPLC with a high-resolution

column and a validated method.

Experimental Workflow Diagram
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Workflow for the isolation and characterization of Relomycin.

Conclusion
Relomycin, though a minor component of the tylosin complex, is an integral part of the natural

product profile of Streptomyces fradiae. Its discovery and characterization have contributed to

a more complete understanding of the biosynthesis of 16-membered macrolide antibiotics. The
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detailed protocols and data presented in this guide are intended to facilitate further research

into the biological activity, potential therapeutic applications, and biosynthetic engineering of

Relomycin and related macrolides. The continued exploration of such natural products holds

promise for the discovery of new and improved antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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